Fmoc-L-beta-Homo-Gln(Trt)-OH is a specialized amino acid derivative utilized in peptide synthesis, particularly in the development of peptides with enhanced stability and unique biological properties. This compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which facilitates its incorporation into peptides while providing stability during synthesis. The Trityl (Trt) group serves as a protecting group for the side chain of the glutamine residue, further enhancing its utility in synthetic applications.
Fmoc-L-beta-Homo-Gln(Trt)-OH can be sourced from various chemical suppliers specializing in amino acids and peptide synthesis reagents. For example, it is available from companies like Sigma-Aldrich and other chemical manufacturers that cater to the needs of researchers in biochemistry and medicinal chemistry.
This compound falls under the category of unnatural amino acids, which are increasingly used in peptide synthesis to impart specific functionalities or improve the pharmacokinetic properties of peptides. It is classified as a derivative of glutamine, modified to include a beta-homo substitution, which alters its structural and functional characteristics.
The synthesis of Fmoc-L-beta-Homo-Gln(Trt)-OH typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a resin support.
This method allows for high purity and yield of the final product, making it suitable for research applications.
Fmoc-L-beta-Homo-Gln(Trt)-OH has a complex molecular structure that can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its unique properties.
Fmoc-L-beta-Homo-Gln(Trt)-OH participates in various chemical reactions typical for amino acids during peptide synthesis:
The efficiency of these reactions is influenced by factors such as temperature, pH, and concentration of reagents used during synthesis.
The mechanism of action for Fmoc-L-beta-Homo-Gln(Trt)-OH primarily revolves around its role in peptide synthesis and how it influences peptide conformation and biological activity.
Studies have shown that peptides synthesized with beta-homo modifications often display enhanced biological activity or stability compared to their natural counterparts.
Relevant analyses indicate that this compound's properties make it suitable for various applications in synthetic chemistry and pharmaceutical development.
Fmoc-L-beta-Homo-Gln(Trt)-OH is widely used in:
The increasing interest in unnatural amino acids like Fmoc-L-beta-Homo-Gln(Trt)-OH highlights their significance in advancing biochemical research and therapeutic development.
Fmoc-L-β-Homo-Gln(Trt)-OH (CAS: 1263046-43-0/401915-55-7) serves as a cornerstone in modern SPPS protocols due to its orthogonal protecting group strategy. The Fmoc (9-fluorenylmethoxycarbonyl) group shields the α-amino function, allowing selective deprotection under basic conditions (e.g., piperidine/DMF), while the trityl (Trt) group protects the side-chain carboxamide of the homoglutamine residue, preventing side reactions during peptide elongation [2] [6]. This compound typically appears as a white powder with a melting point of 113–117°C and requires storage at 2–8°C to maintain stability [2]. Its molecular weight (624.73 g/mol) and extended carbon backbone (C₄₀H₃₆N₂O₅) influence resin swelling kinetics in polystyrene-polyethylene glycol hybrid resins, necessitating optimized solvent systems for efficient coupling [3] [6].
The steric bulk of the Trt group significantly reduces aspartimide formation and other side-reactions when incorporating glutamine-like residues in sensitive sequences. This is particularly valuable in synthesizing complex peptides containing multiple γ-carboxamide functionalities, where standard Fmoc-Gln(Trt)-OH may still pose acylation challenges [1] [4].
Table 1: Key Physicochemical Properties of Fmoc-L-β-Homo-Gln(Trt)-OH
| Property | Specification | Relevance in SPPS |
|---|---|---|
| CAS Number | 1263046-43-0 / 401915-55-7 | Identifier for quality control |
| Molecular Formula | C₄₀H₃₆N₂O₅ | Mass calculation for stoichiometry |
| Molecular Weight | 624.73 g/mol | Coupling efficiency optimization |
| Appearance | White crystalline powder | Visual batch consistency assessment |
| Purity (HPLC) | ≥95.0% | Minimizes deletion sequences |
| Protection Scheme | Nα-Fmoc, Nε-Trt | Orthogonal deprotection strategy |
The strategic substitution of canonical L-glutamine with β-homo-Gln derivatives introduces a methylene spacer (-CH₂-) between the α-carbon and backbone carbonyl, elongating the peptide backbone by ~1.5 Å per residue. This modification profoundly alters conformational landscapes: Circular dichroism studies demonstrate that β-homo-amino acid incorporation enhances helical propensity in aqueous environments by relieving backbone strain and optimizing hydrogen-bonding networks [3] [8].
In protease stability assays, peptides featuring Fmoc-L-β-Homo-Gln(Trt)-OH exhibit significantly extended half-lives (>3-fold) compared to canonical glutamine-containing analogs when exposed to chymotrypsin or pepsin. This resistance stems from the distorted geometry at the scissile bond, which disrupts protease active-site recognition [8]. Coupling efficiency analyses reveal a slight kinetic penalty (10–15% reduced coupling rate) versus Fmoc-Gln(Trt)-OH when using standard HATU/DIPEA activation, compensated by pre-activation protocols or extended reaction times [3] [4].
Table 2: Functional Comparison of β-Homo-Gln vs. Canonical Gln Residues
| Parameter | Fmoc-L-β-Homo-Gln(Trt)-OH | Fmoc-Gln(Trt)-OH |
|---|---|---|
| Backbone Length Extension | +1.5 Å per residue | N/A (Reference) |
| Hydrogen Bond Capacity | Preserved (amide functionality) | Preserved |
| Proteolytic Stability | Significantly enhanced (3-fold) | Baseline |
| Coupling Efficiency (SPPS) | 85–90% relative to canonical | 100% (Reference) |
| Conformational Flexibility | Increased φ/ψ angle mobility | Restricted by standard geometry |
The environmental footprint of SPPS heavily depends on solvent selection, with traditional DMF/NMP accounting for >85% of waste mass. Fmoc-L-β-Homo-Gln(Trt)-OH demonstrates remarkable solvent adaptability, enabling greener synthesis routes. It maintains solubility and coupling efficiency in bio-based solvents like Cyrene™ (dihydrolevoglucosenone) and ethyl lactate (50–60% reduction in E-factor), as well as ethanol/water mixtures (≥70% v/v) [5] [6]. This versatility aligns with pharmaceutical industry initiatives to replace REACH-regulated solvents like DMF and NMP [5].
Flow-chemistry implementations using immobilized carboxypeptidases enable selective deprotection and reduce excess reagent requirements. When coupled with solvent-recycling platforms, these systems decrease the environmental impact of β-homo-amino acid incorporation by up to 40% compared to batch synthesis [5]. Microwave-assisted SPPS further enhances the efficiency of this building block, achieving >99% coupling yields with 30% reduced amino acid excess (3 equivalents vs. 5 equivalents conventionally), significantly minimizing raw material consumption [3] [6].
Table 3: Solvent Compatibility and Waste Reduction Performance
| Green Chemistry Parameter | Performance | Industrial Relevance |
|---|---|---|
| DMF Replacement Potential | Ethanol/acetone (7:3) with 95% efficiency | REACH compliance |
| Biodegradable Solvent Use | Cyrene™, ethyl lactate compatible | Waste toxicity reduction |
| Minimum Coupling Equivalents | 2.5 eq (microwave-assisted) | Reduced raw material consumption |
| Solvent Recycling Efficiency | >80% recovery in closed-loop systems | Lower process mass intensity |
| Aqueous Synthesis Viability | Functional in ≤30% water/organic mixtures | Enables biobased solvent formulations |
CAS No.: 34341-27-0
CAS No.: 33927-59-2
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 8012-96-2
CAS No.: 82-71-3